5-(Isoquinolin-5-yl)pyrrolidin-2-one
Description
5-(Isoquinolin-5-yl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core fused with an isoquinoline moiety at the 5-position. The pyrrolidin-2-one ring, a five-membered lactam, is a common scaffold in medicinal chemistry due to its conformational rigidity and hydrogen-bonding capabilities.
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
5-isoquinolin-5-ylpyrrolidin-2-one |
InChI |
InChI=1S/C13H12N2O/c16-13-5-4-12(15-13)11-3-1-2-9-8-14-7-6-10(9)11/h1-3,6-8,12H,4-5H2,(H,15,16) |
InChI Key |
RYHWFFVFFAYSAB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C2=CC=CC3=C2C=CN=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Isoquinolin-5-yl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This method includes a domino process that involves the in situ formation of pyrrolidine-2-carbaldehyde, followed by carboxylic acid formation, decarboxylation, and ipso-oxidation.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of environmentally friendly techniques, such as catalyst-free synthesis, can also be employed to produce this compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 5-(Isoquinolin-5-yl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the formation of pyrrolidin-2-ones involves oxidation processes .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidants, acids, and bases. Specific conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products.
Major Products Formed: The major products formed from the reactions of this compound include various substituted pyrrolidin-2-ones and isoquinoline derivatives .
Scientific Research Applications
5-(Isoquinolin-5-yl)pyrrolidin-2-one has several scientific research applications:
Chemistry: In organic synthesis, this compound serves as a versatile synthon due to its rich reactivity and ability to form complex structures .
Biology and Medicine: This compound is used in medicinal chemistry for the development of biologically active molecules. Its unique structure allows for the exploration of new pharmacophores and the design of potential therapeutic agents .
Industry: In the industrial sector, this compound is utilized in the synthesis of fine chemicals, dyes, and pigments .
Mechanism of Action
The mechanism of action of 5-(Isoquinolin-5-yl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, modulating their activity. For example, pyrrolidine derivatives have been shown to inhibit enzymes such as beta-secretase 1 (BACE1), which is involved in the proteolytic processing of amyloid precursor protein (APP) .
Comparison with Similar Compounds
Structural and Functional Group Variations
The substituent on the pyrrolidin-2-one ring significantly influences molecular properties. Below is a comparative analysis of key analogs:
Key Observations:
- Isoquinoline vs. Pyridine/Phenyl: Isoquinoline’s extended aromatic system (vs. pyridine in or phenyl in ) may enhance target affinity but reduce solubility.
- Electron-Withdrawing Groups : Trifluoromethyl () and oxadiazole () substituents increase metabolic stability compared to electron-donating groups like methoxy ().
- Steric Effects : Bulky groups (e.g., ethyl + methoxyphenyl in ) may hinder rotational freedom, affecting binding kinetics.
Pharmacological and Physicochemical Properties
- Solubility: Polar groups (e.g., sulfonyl in , hydroxymethyl in ) improve aqueous solubility, whereas aromatic substituents (e.g., isoquinoline) may reduce it.
- Bioactivity: Isoquinoline’s planar structure could target DNA topoisomerases or adenosine receptors, similar to quinolone antibiotics . In contrast, trifluoromethyl derivatives () are explored in CNS drugs due to blood-brain barrier penetration.
- Thermal Stability : Melting points for pyrrolidin-2-one analogs range widely (e.g., 95% purity for ), influenced by substituent crystallinity.
Challenges and Opportunities
- Synthetic Complexity: Introducing isoquinoline may require multi-step protocols, as seen in for tetrahydroisoquinoline intermediates .
- Drug Likeness : The target compound’s molecular weight (~238) and logP (estimated ~2.5) align with Lipinski’s rules, suggesting oral bioavailability.
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